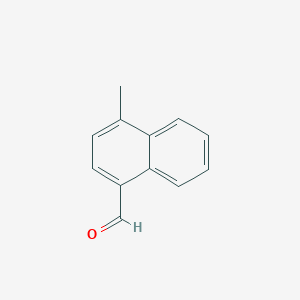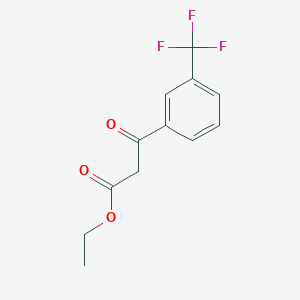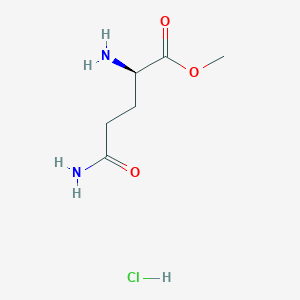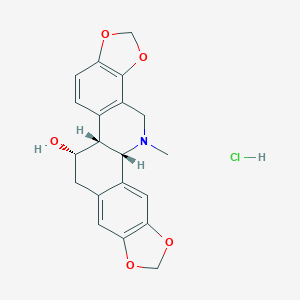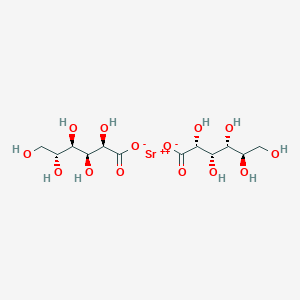
Gluconate de strontium
Vue d'ensemble
Description
Strontium gluconate is a chemical compound formed by the combination of strontium and gluconic acid. It is represented by the molecular formula C12H22O14Sr. Strontium gluconate is known for its applications in various fields, including medicine and industry. It is particularly noted for its role in bone health and cartilage regeneration .
Applications De Recherche Scientifique
Strontium gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of strontium ions.
Biology: Studied for its effects on cellular processes, particularly in bone and cartilage cells.
Industry: Utilized in the production of strontium-based materials and as an additive in various industrial processes.
Mécanisme D'action
Target of Action
Strontium gluconate primarily targets osteoblasts and chondrocytes . Osteoblasts are cells that synthesize bone, while chondrocytes are cells found in healthy cartilage. Strontium gluconate has been shown to stimulate the anabolic activity of chondrocytes and enhance chondrogenic differentiation .
Mode of Action
Strontium gluconate interacts with its targets by promoting the formation of new bone by osteoblasts and reducing the resorption of bone by osteoclasts . This dual action results in an overall increase in bone mass. Strontium gluconate also enhances the anabolic activity of chondrocytes and promotes chondrogenic differentiation .
Biochemical Pathways
Strontium gluconate affects several biochemical pathways. It has been shown to increase the expression of key osteoblastogenesis genes, thereby promoting the differentiation and proliferation of pre-osteoblasts and osteoblasts . This results in an increase in the rate of bone formation and the synthesis of collagen and non-collagen proteins in the bone . Strontium gluconate also inhibits osteoclast differentiation, thereby reducing bone resorption .
Pharmacokinetics
The pharmacokinetics of strontium gluconate involves its absorption, distribution, metabolism, and excretion (ADME). Strontium is absorbed in the gut, with an absolute bioavailability of about 25% after an oral dose . The mean half-life of strontium is reported to be 5.4 days . The rates of clearance and the apparent volume of distribution at steady state are similar to those of calcium .
Result of Action
The molecular and cellular effects of strontium gluconate’s action include enhanced osteoblast differentiation and suppressed osteoclast activity . This leads to increased bone mass and improved bone tissue quality . In chondrocytes, strontium gluconate upregulates genes such as collagen II, Sox9, and aggrecan, while downregulating IL-1β . This results in reduced cartilage degeneration and stimulated cartilage matrix formation .
Action Environment
Environmental factors can influence the action of strontium gluconate. For instance, the bioavailability of strontium in soil can affect its uptake by plants . Strontium in soil is mainly associated with the exchangeable and soil solution fraction, making it readily bioavailable for plant uptake . Strontium can form complexes with organic matter content in soil and become less bioavailable . These factors can potentially influence the efficacy and stability of strontium gluconate.
Analyse Biochimique
Biochemical Properties
Strontium gluconate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to enhance the anabolic activity of chondrocytes and promote the chondrogenic differentiation of mesenchymal stromal cells .
Cellular Effects
Strontium gluconate has been observed to have significant effects on various types of cells and cellular processes. It has been found to reduce cartilage degeneration and delay the progression of osteoarthritis in rat models . It also influences cell function by up-regulating collagen II, Sox9, and aggrecan genes while down-regulating IL-1β in chondrocytes .
Molecular Mechanism
At the molecular level, strontium gluconate exerts its effects through various mechanisms. It has been found to antagonize the catabolic effects of IL-1β on chondrocytes . It also promotes the chondrogenic differentiation of bone marrow mesenchymal stem cells, possibly through promoting chondrogenic gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of strontium gluconate have been observed to change over time. For instance, it has been found to significantly reduce cartilage degeneration and delay the progression of osteoarthritis in rat models over a period of 8 weeks .
Dosage Effects in Animal Models
The effects of strontium gluconate have been found to vary with different dosages in animal models. For instance, it has been found to effectively promote osteoblast survival, inhibit osteoclast differentiation, and restore bone formation in glucocorticoid-induced osteoporosis rat models .
Metabolic Pathways
Strontium gluconate is involved in various metabolic pathways. It interacts with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium gluconate can be synthesized through the reaction of strontium carbonate or strontium hydroxide with gluconic acid. The reaction typically occurs in an aqueous medium, where strontium carbonate or hydroxide is dissolved in water, followed by the addition of gluconic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of strontium gluconate.
Industrial Production Methods: In industrial settings, the production of strontium gluconate involves similar principles but on a larger scale. The process includes the controlled addition of gluconic acid to a strontium salt solution under specific temperature and pH conditions to ensure complete reaction and high yield. The resulting solution is then purified and concentrated to obtain strontium gluconate in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions: Strontium gluconate primarily undergoes ionic reactions due to the presence of strontium ions. It can participate in:
Oxidation and Reduction Reactions: Although strontium itself is not easily oxidized or reduced, the gluconate part can undergo oxidation.
Substitution Reactions: Strontium gluconate can react with other ions in solution, leading to the formation of different strontium salts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize the gluconate part.
Substitution Reactions: Reactions with sodium chloride or potassium chloride can lead to the formation of strontium chloride.
Major Products Formed:
Strontium Chloride: Formed from substitution reactions with chloride salts.
Oxidized Gluconate Derivatives: Formed from oxidation reactions.
Comparaison Avec Des Composés Similaires
Strontium Ranelate: Another strontium compound used in the treatment of osteoporosis.
Strontium Chloride: Used in dental care for reducing tooth sensitivity.
Calcium Gluconate: Similar to strontium gluconate but contains calcium instead of strontium.
Uniqueness of Strontium Gluconate: Strontium gluconate is unique due to its specific applications in promoting cartilage health and its potential therapeutic effects in osteoarthritis. Unlike other strontium compounds, it is particularly effective in targeting chondrocytes and promoting chondrogenic differentiation .
Propriétés
IUPAC Name |
strontium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Sr/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYVKGHSWMAJI-IYEMJOQQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sr(HOCH2(CHOH)4CO2)2, C12H22O14Sr | |
| Record name | Strontium gluconate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Strontium_gluconate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
526-95-4 (Parent), 22537-39-9 (Parent) | |
| Record name | Strontium gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
477.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10101-21-0 | |
| Record name | Strontium gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium D-gluconate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V82624AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Strontium Gluconate affect bone metabolism?
A1: While the exact mechanism of action is complex and not fully elucidated, research suggests Strontium Gluconate exerts a dual effect on bone metabolism. It appears to stimulate bone formation by promoting osteoblast activity, the cells responsible for building new bone. [, ] Simultaneously, it may also decrease bone resorption, possibly by influencing osteoclast activity, the cells responsible for breaking down bone. [] This dual action makes it distinct from some other osteoporosis treatments that primarily focus on reducing bone resorption.
Q2: Can Strontium Gluconate be used as a marker for studying calcium disposition in the body?
A2: Yes, research suggests that the pharmacokinetic behavior of strontium closely resembles that of calcium. Studies have shown that Strontium Gluconate, when administered intravenously, exhibits similar clearance rates and an apparent volume of distribution comparable to the exchangeable calcium pool. [, ] This similarity allows researchers to use Strontium Gluconate as a marker to study calcium disposition in vivo and investigate the influence of drugs or diseases on calcium metabolism. [, ]
Q3: What is the impact of Nifedipine, a calcium channel blocker, on Strontium Gluconate disposition?
A3: Studies show that Nifedipine, a calcium channel blocker, significantly alters the pharmacokinetic profile of Strontium Gluconate. Administration of Nifedipine leads to a marked reduction in the half-life and apparent volume of distribution of Strontium Gluconate. [] This suggests that Nifedipine, through its action on voltage-operated calcium channels, influences the distribution and elimination of strontium in the body. []
Q4: Are there any in vivo studies demonstrating the efficacy of Strontium Gluconate in treating osteoporosis?
A4: Yes, preclinical studies using rat models of glucocorticoid-induced osteoporosis have demonstrated the therapeutic potential of Strontium Gluconate. [] These studies reported that Strontium Gluconate administration effectively restored bone formation in the treated animals. [] Further research, including clinical trials, is essential to confirm these findings and evaluate the efficacy and safety of Strontium Gluconate in treating osteoporosis in humans.
Q5: How does oral supplementation with Strontium Gluconate affect strontium levels in the body?
A5: Research indicates a direct correlation between oral Strontium Gluconate intake and serum strontium levels. [] Increasing oral doses of Strontium Gluconate result in a proportional rise in serum strontium concentrations and subsequent uptake into cells. [] Importantly, moderate doses of Strontium Gluconate do not appear to negatively impact calcium levels in serum or soft tissues. []
Q6: Does Strontium Gluconate impact chondrocytes and mesenchymal stromal cells?
A6: Research suggests that Strontium Gluconate might offer potential benefits in the context of articular cartilage. Studies show that it may enhance the anabolic activity of chondrocytes, the cells responsible for maintaining and repairing cartilage. [] Additionally, Strontium Gluconate may promote the differentiation of mesenchymal stromal cells into chondrocytes, potentially supporting cartilage regeneration. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


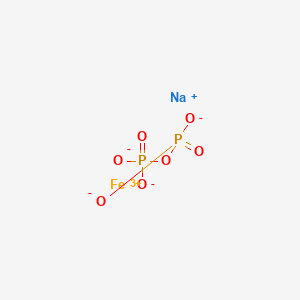
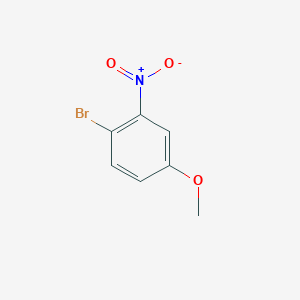
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
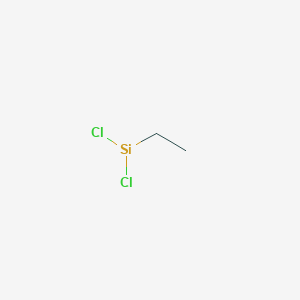
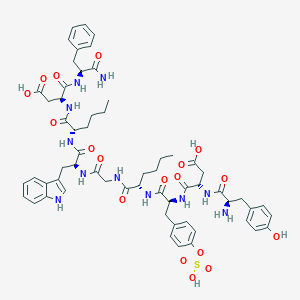
![4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE](/img/structure/B157139.png)
